3,4-Difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic amides. It exhibits potential as a therapeutic agent due to its ability to inhibit specific kinases involved in various diseases. The compound's structure includes a benzamide moiety attached to a tetrahydrobenzo[b][1,4]oxazepine core, which is further substituted with difluoro groups and an isopentyl chain.
The compound can be classified as:
The synthesis of 3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide involves multiple steps typically starting from commercially available precursors.
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the final product.
The molecular formula for this compound is . The structure features:
Key structural data include:
The compound's reactivity can be explored through various chemical reactions:
Kinetic studies may involve using enzyme assays to determine the IC50 values for kinase inhibition.
The mechanism by which this compound exerts its effects primarily involves the inhibition of RIP1 kinase activity. This kinase is pivotal in regulating cell death pathways and inflammation.
Experimental data from enzyme assays indicate that this compound exhibits significant inhibitory activity against RIP1 kinase with low micromolar IC50 values.
The primary application of 3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide lies in its potential as a therapeutic agent for diseases involving dysregulated RIP1 kinase activity. This includes conditions such as neurodegenerative diseases and inflammatory disorders.
Research continues into its efficacy and safety profiles through preclinical studies aimed at establishing its viability as a drug candidate .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4